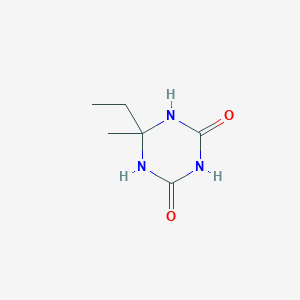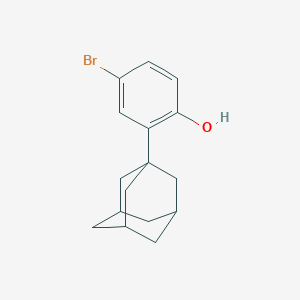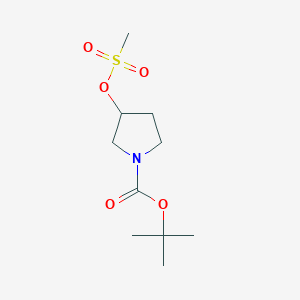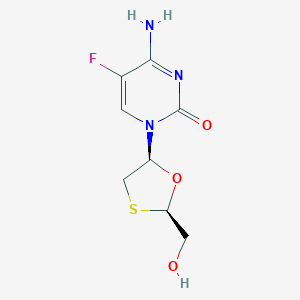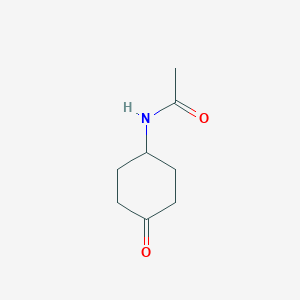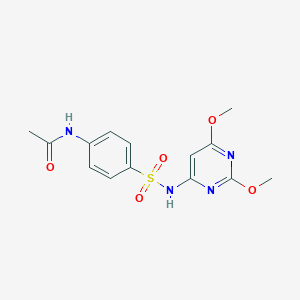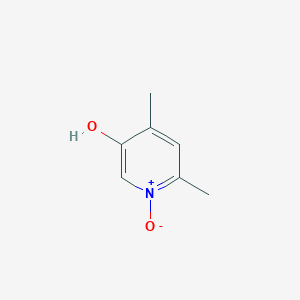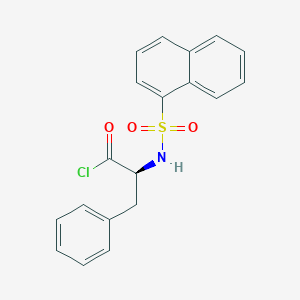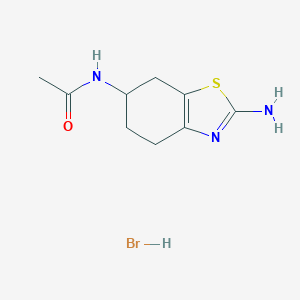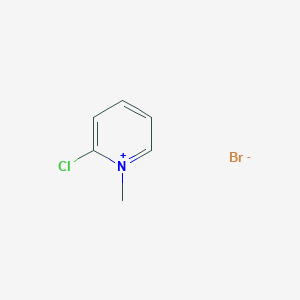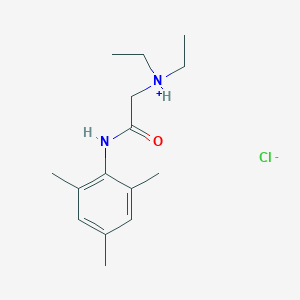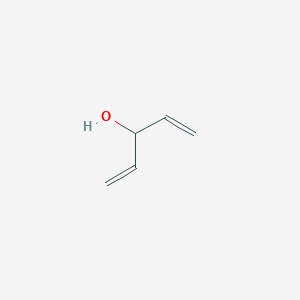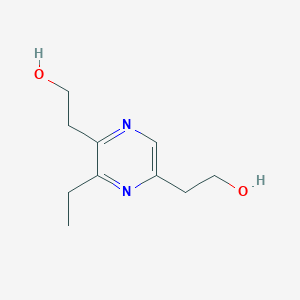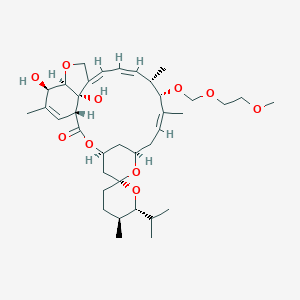
Dimadectin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimadectin is a novel compound that has been developed as a potential drug for the treatment of various diseases. It belongs to the class of small molecules that can target specific enzymes or proteins in the body. The compound has shown great potential in scientific research, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Dimadectin involves the inhibition of specific enzymes or proteins in the body. The compound can bind to these targets and prevent their activity, which can lead to a reduction in disease symptoms. The exact targets of Dimadectin are not publicly available, but they are likely to be related to inflammation, cancer, or viral infections.
Biochemical and Physiological Effects:
Dimadectin has been shown to have several biochemical and physiological effects in preclinical studies. The compound can reduce inflammation, inhibit cancer cell growth, and prevent viral replication. The exact mechanisms behind these effects are not fully understood, but they are likely related to the inhibition of specific enzymes or proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimadectin has several advantages for lab experiments. The compound is highly specific and can target specific enzymes or proteins in the body. This makes it a valuable tool for studying disease mechanisms and potential drug targets. However, the synthesis of Dimadectin is complex, and the compound is not commercially available. This can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for Dimadectin research. One potential application is in the treatment of cancer. Dimadectin has shown promising results in preclinical studies, and it may be able to inhibit cancer cell growth in humans. Another potential application is in the treatment of viral infections. Dimadectin has been shown to prevent viral replication in preclinical studies, and it may be able to treat viral infections in humans. Overall, Dimadectin has great potential for scientific research, and its future applications are exciting.
Métodos De Síntesis
The synthesis of Dimadectin is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-chloro-4-nitrophenol, which is reacted with a series of reagents to form the final product. The synthesis method for Dimadectin is proprietary, and the exact details are not publicly available.
Aplicaciones Científicas De Investigación
Dimadectin has been extensively studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and viral infections. The compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated. Dimadectin can target specific enzymes or proteins in the body, which makes it a valuable tool for scientific research.
Propiedades
Número CAS |
156131-91-8 |
|---|---|
Nombre del producto |
Dimadectin |
Fórmula molecular |
C37H56O10 |
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8-,24-11-,27-10-/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1 |
Clave InChI |
CMZOLQQGUABKKN-STGYROPVSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)/C)O[C@@H]1C(C)C |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
SMILES canónico |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
Sinónimos |
Dimadectin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



